

Application Notes and Protocols for TERN-701 in Xenograft Mouse Models

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Compound of Interest

Compound Name: PG-701

Cat. No.: B1679753

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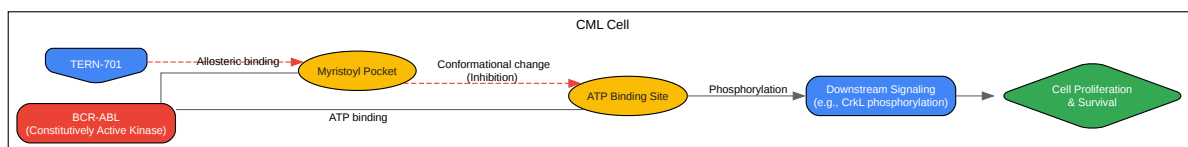
Introduction

TERN-701 is a novel, potent, and highly selective allosteric inhibitor of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1] It targets the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that locks the protein in an inactive state.[2][3][4] This mechanism of action provides an alternative therapeutic strategy to traditional ATP-competitive tyrosine kinase inhibitors (TKIs) and has shown efficacy against wild-type and various mutant forms of BCR-ABL, including the T315I mutation.[1][3] Preclinical studies utilizing xenograft mouse models have demonstrated the in vivo anti-tumor activity of TERN-701, supporting its clinical development for the treatment of CML.[1]

These application notes provide detailed protocols for establishing and utilizing CML xenograft mouse models to evaluate the efficacy of TERN-701.

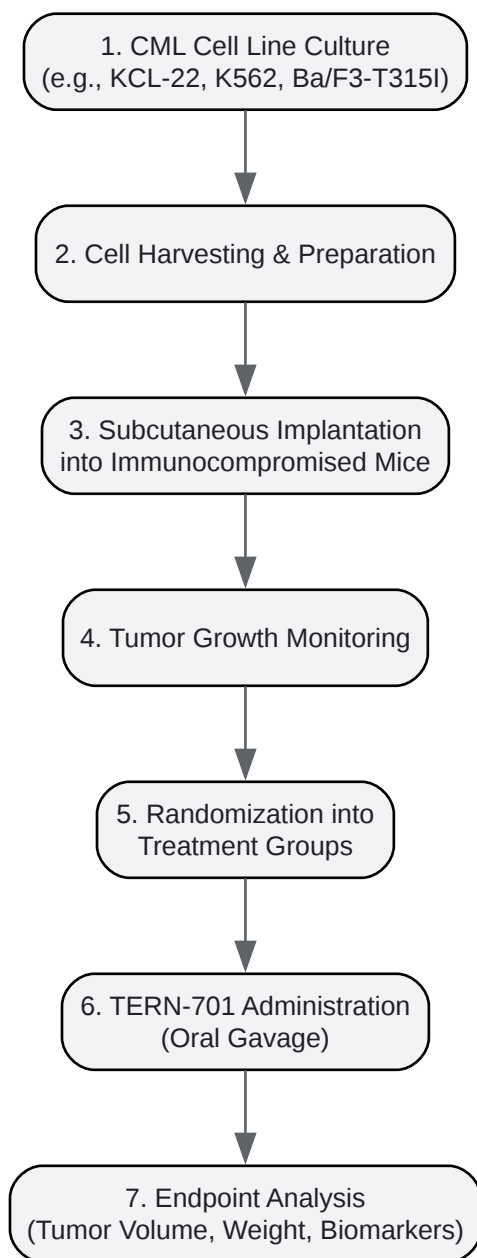
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TERN-701 and a typical experimental workflow for evaluating its efficacy in a xenograft mouse model.



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Caption: TERN-701 Mechanism of Action.



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Caption: Xenograft Model Experimental Workflow.

Quantitative Data Summary

Preclinical data demonstrates the potent in vitro and in vivo activity of TERN-701 against various CML cell lines.

Cell Line	Assay Type	Parameter	TERN-701	Asciminib (Comparator)	Reference
ABL1 Kinase	Radioactive Substrate Phosphorylation	IC50	0.4 nM	-	[1]
KCL-22s	Anti-proliferation	IC50	2.28 nM	Comparable	[1]
K562	Anti-proliferation	IC50	5.25 nM	Comparable	[1]
Ba/F3-T315I	Anti-proliferation	IC50	15.60 nM	Comparable	[1]
KCL-22 Xenograft	Tumor Growth Inhibition	-	Robust Inhibition at 3mg/kg QD	-	
K562 Xenograft	Tumor Growth Inhibition	-	Effective Inhibition	Outperformed at equivalent dosages	[1]
Ba/F3-T315I Xenograft	Tumor Growth Inhibition	-	Effective Inhibition	Outperformed at equivalent dosages	[1]

Experimental Protocols

Cell Line Culture

Materials:

- CML cell lines (e.g., KCL-22, K562, or Ba/F3 harboring BCR-ABL mutations)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Cell culture flasks and plates
- Incubator (37°C, 5% CO₂)

Protocol:

- Culture CML cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days to maintain logarithmic growth phase. For adherent cells, use Trypsin-EDTA to detach. For suspension cells, dilute the culture with fresh medium.
- Regularly check for mycoplasma contamination.

Xenograft Mouse Model Establishment

Materials:

- Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), 6-8 weeks old
- CML cells in logarithmic growth phase
- Serum-free medium or PBS
- Matrigel (optional)
- 1 mL syringes with 27-gauge needles
- Anesthetic (e.g., isoflurane)
- Calipers

Protocol:

- Harvest cells and wash twice with serum-free medium or PBS.
- Resuspend the cell pellet to a final concentration of 5×10^6 to 1×10^7 cells per 100 μL . Cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel to promote tumor formation.
- Anesthetize the mice using isoflurane.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.^[5]
- Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable (approximately 50-100 mm^3). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-200 mm^3 , randomize the mice into treatment and control groups.

TERN-701 Administration and Efficacy Evaluation

Materials:

- TERN-701
- Vehicle solution (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Calipers
- Analytical balance

Protocol:

- Prepare a stock solution of TERN-701 in the appropriate vehicle. The dosing solution should be prepared fresh daily.

- Administer TERN-701 orally via gavage once daily (QD) at the desired dose (e.g., 3 mg/kg). The control group should receive the vehicle only.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity.
- At the end of the study (e.g., after 15-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- (Optional) Collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., Western blot for pCrkL) analysis.^[1]

Conclusion

The provided protocols offer a framework for the preclinical evaluation of TERN-701 in CML xenograft mouse models. These studies are crucial for understanding the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this novel allosteric BCR-ABL inhibitor. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to support the continued development of TERN-701 as a promising therapeutic for CML.

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